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Compound of Interest

2-Chloro-5-methylphenyl
Compound Name:
isocyanate

cat. No.: B1352201

An In-depth Technical Guide to 2-Chloro-5-methylphenyl isocyanate

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and reactivity of 2-Chloro-5-methylphenyl isocyanate, a key intermediate for
researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Chemical Identifiers

2-Chloro-5-methylphenyl isocyanate is an aromatic isocyanate compound. The structure
consists of a benzene ring substituted with a chloro group, a methyl group, and an isocyanate
functional group. The relative positions of these substituents are crucial to its reactivity and
properties. The isocyanate group is located at position 1, the chloro group at position 2, and the
methyl group at position 5.

The key chemical identifiers for this compound are summarized below.
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Chemical Identifiers

2-Chloro-5-methylphenyl isocyanate

has is registered as is named is represented by

Structurvl Representations

Formula: CBH6CINO | | CAS: 40398-03-6 | |IUPAC: 2-Chloro-5-methylphenyl isocyanate |SMILES: CC1=CC=C(CI)C(N=C=0)=C1 |

also known as
v v

|Synonyms: 4-Ch|oro-3-isocyanatoto|uene| ||nCh|: 1SICBH6CINO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,:LH3|

v
InChIKey: VLYGFINRCFKJOB-UHFFFAOYSA-N |

Click to download full resolution via product page

Figure 1. Logical relationship between chemical identifiers for the compound.

Table 1: Chemical Identifiers and Structural Information
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Identifier Value Reference
2-Chloro-5-methylphenyl
IUPAC Name i
isocyanate
4-Chloro-3-isocyanatotoluene,
Synonyms 1-chloro-2-isocyanato-4-
methylbenzene
CAS Number 40398-03-6
Molecular Formula C8H6CINO

SMILES CC1=CC=C(CI)C(N=C=0)=C1
inChi INChl=1S/C8H6CINO/c1-6-2-3-
n
7(9)8(4-6)10-5-11/h2-4H,1H3
VLYGFINRCFKJOB-
InChlKey
UHFFFAOYSA-N
Physicochemical Properties

The physical and chemical properties of 2-Chloro-5-methylphenyl isocyanate are essential

for handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/product/b1352201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Notes Reference

Molecular Weight 167.59 g/mol [1]

Appearance Liquid

Melting Point 39-42 °C (lit.)

N ) at 760 Torr
Boiling Point 231.5+20.0°C [1]
(Calculated)
Density 1.17 £ 0.1 g/cm3 at 20 °C (Calculated) [1]
N Very slightly soluble in water at 25 °C

Solubility [1]
(0.3 g/L) (Calculated)
2-8°C, Inert

Storage
atmosphere

Synthesis and Experimental Protocols

Aryl isocyanates are commonly synthesized from the corresponding aniline derivative. A
prevalent laboratory and industrial method is the reaction of the primary amine with phosgene
(COCI2) or a phosgene equivalent like triphosgene.

General Synthesis Protocol: Phosgenation of 2-Chloro-
5-methylaniline

This is a representative protocol. Handling of phosgene or its equivalents requires extreme
caution and should only be performed by trained personnel in a well-ventilated fume hood with
appropriate safety measures.

» Reaction Setup: A solution of 2-chloro-5-methylaniline is prepared in an inert, high-boiling
point solvent (e.g., chlorobenzene or toluene) within a reaction vessel equipped with a stirrer,
reflux condenser, and a gas inlet tube.

e Phosgenation: Phosgene gas is bubbled through the solution, or a solution of triphosgene in
the same solvent is added dropwise. The reaction is typically performed at an elevated
temperature.
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e Reaction Progression: The reaction proceeds through the formation of a carbamoyl chloride
intermediate, which then eliminates hydrogen chloride (HCI) to yield the isocyanate. The

reaction can be monitored by the cessation of HCI evolution.

o Work-up and Purification: Upon completion, the reaction mixture is purged with an inert gas
(e.g., nitrogen) to remove excess phosgene and HCI. The solvent is then removed under
reduced pressure. The crude 2-Chloro-5-methylphenyl isocyanate is purified by vacuum
distillation.
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Synthetic Workflow

Start: 2-Chloro-5-methylaniline
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'
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'
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End Product:
2-Chloro-5-methylphenyl isocyanate
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Figure 2. General experimental workflow for the synthesis of the title compound.
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Chemical Reactivity and Applications

The isocyanate (-N=C=0) functional group is highly electrophilic at the central carbon atom,
making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in the
synthesis of a wide range of derivatives.

» Reaction with Alcohols: Forms urethane (carbamate) linkages. This is the foundational
reaction for polyurethane synthesis.

e Reaction with Amines: Forms urea derivatives. This is widely used in drug development to
synthesize bioactive molecules.

¢ Reaction with Water: Leads to the formation of an unstable carbamic acid, which
decarboxylates to yield the corresponding primary amine (2-chloro-5-methylaniline) and
carbon dioxide.

These reactions make 2-Chloro-5-methylphenyl isocyanate a valuable building block in the
synthesis of pharmaceuticals, agrochemicals, and polymers. For instance, a structurally related
compound, 5-chloro-2-methylphenyl isocyanate, is utilized in synthesizing N,N'-disubstituted
ureas and thioureas, as well as chiral stationary phases for chromatography.

f Reactivity Pathways A
4 Products )
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Figure 3. Key reactivity pathways of the isocyanate functional group.

Spectroscopic Data

Structural elucidation of 2-Chloro-5-methylphenyl isocyanate and its derivatives relies on

standard spectroscopic techniques.

Table 3: Expected Spectroscopic Features

Technique Feature Expected Signal
Strong, sharp absorption band
FT-IR N=C=0 stretch
around 2250-2275 cm~1
Signals in the aromatic region
(~7.0-7.5 ppm) exhibiting
1H NMR Aromatic Protons splitting patterns consistent

with a 1,2,4-trisubstituted

benzene ring.

Methyl Protons

A singlet for the -CHs group,

typically around 2.3-2.5 ppm.

13C NMR

Isocyanate Carbon

Signal for the -N=C=0 carbon,
typically in the range of 120-
130 ppm.

Aromatic Carbons

Six distinct signals for the

aromatic carbons, with

chemical shifts influenced by

the chloro, methyl, and

isocyanate substituents.

Methyl Carbon

A signal for the -CHs carbon,

typically around 20-25 ppm.

Safety and Handling

2-Chloro-5-methylphenyl isocyanate is a hazardous chemical and must be handled with

appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab
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coat. All manipulations should be carried out in a chemical fume hood.

Table 4: Hazard Identification

Hazard Classification Description Reference

May cause allergy or asthma
Respiratory Sensitization symptoms or breathing [1]

difficulties if inhaled.

Skin Irritation Causes skin irritation. [1]

Eye Irritation Causes serious eye irritation. [1]

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away
from moisture and incompatible materials such as acids, bases, alcohols, and amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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